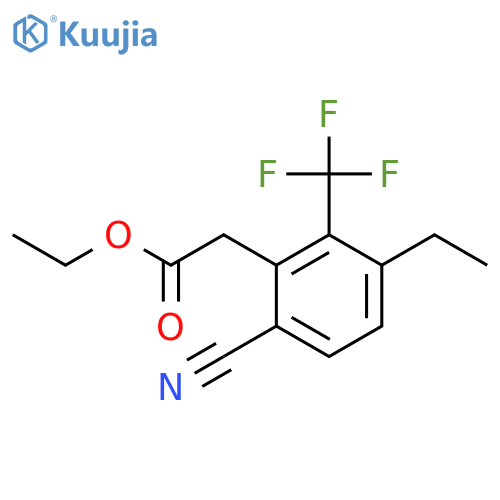Cas no 1803783-36-9 (Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate)

1803783-36-9 structure
商品名:Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate
CAS番号:1803783-36-9
MF:C14H14F3NO2
メガワット:285.261674404144
CID:4944858
Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate
-
- インチ: 1S/C14H14F3NO2/c1-3-9-5-6-10(8-18)11(7-12(19)20-4-2)13(9)14(15,16)17/h5-6H,3-4,7H2,1-2H3
- InChIKey: GWMVZFJWLGCILA-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CC=C(C#N)C=1CC(=O)OCC)CC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 386
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 50.1
Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015021331-1g |
Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate |
1803783-36-9 | 97% | 1g |
1,475.10 USD | 2021-06-18 |
Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate 関連文献
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
1803783-36-9 (Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate) 関連製品
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 42464-96-0(NNMTi)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
